![molecular formula C18H28N2O2 B1478486 Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate CAS No. 2098078-55-6](/img/structure/B1478486.png)
Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate
Overview
Description
Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate, also known as TBPC, is an organic compound with a wide range of applications in the scientific research field. It is a type of carbamate ester, a class of compounds that are used as intermediates in the synthesis of other compounds. TBPC is a versatile compound, with applications in the fields of biochemistry, pharmacology, and biotechnology.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methodologies : A significant application of tert-butyl carbamate derivatives is in the synthesis of drug intermediates and complex molecules. For instance, an efficient process has been developed for synthesizing tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process is noted for its simplicity, cost efficiency, and environmental friendliness, making these compounds valuable in pharmaceutical research and development (Geng Min, 2010).
Structural Elucidation : The structural analysis of tert-butyl carbamate derivatives provides insights into their chemical properties and potential applications. For example, the analysis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate revealed specific intramolecular hydrogen bonding, indicating its potential as a structural motif for further chemical modifications and applications in drug design (H. Weber et al., 1995).
Material Science and Photocatalysis
Photocatalytic Applications : The development of photocatalytic materials using tert-butyl carbamate derivatives has been reported. For example, a study demonstrated the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in the photocatalyzed amination of o-hydroxyarylenaminones. This work paves the way for assembling a range of 3-aminochromones under mild conditions, highlighting the potential of tert-butyl carbamate derivatives in creating novel photocatalytic processes and materials (Zhi-Wei Wang et al., 2022).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with targets.
properties
IUPAC Name |
tert-butyl N-[4-(4-propan-2-ylphenyl)pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-12(2)13-6-8-14(9-7-13)15-10-19-11-16(15)20-17(21)22-18(3,4)5/h6-9,12,15-16,19H,10-11H2,1-5H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCDRDGDKHTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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